Synthetic Efficiency: 4-Ethoxy Derivative Achieves 75% Yield in Lewis Acid-Promoted β-Substitution
In the Lewis acid-promoted β-substitution of β,γ-unsaturated ketones, the 4-ethoxy-1-phenylpentan-2-one scaffold (derived from 1-phenylpent-4-en-2-one) is synthesized in a 75% isolated yield using BF3·OEt2 in ethanol [1]. This represents a well-defined and reproducible synthetic entry point for this specific compound, enabling efficient downstream functionalization. The yield provides a benchmark for evaluating synthetic routes to this compound and its derivatives.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 75% yield (4-ethoxy-1-phenylpentan-2-one from 1-phenylpent-4-en-2-one) |
| Comparator Or Baseline | Not directly compared within the same study to a 4-methoxy analog; baseline is the theoretical maximum yield of 100%. |
| Quantified Difference | Achieves 75% of theoretical maximum yield under optimized conditions. |
| Conditions | Reaction of 1-phenylpent-4-en-2-one with BF3·OEt2 in ethanol at room temperature for 22.0 h [1]. |
Why This Matters
A high, reproducible synthetic yield ensures cost-effective procurement and reliable scalability for industrial or research applications.
- [1] Molaid. 4-Ethoxy-1-phenylpentan-2-one (CAS 654643-22-8) - Reaction Information. Available at: https://www.molaid.com/detail/MS_203801 View Source
